molecular formula C14H22ClNO3 B1664272 5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride CAS No. 65860-38-0

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride

Cat. No.: B1664272
CAS No.: 65860-38-0
M. Wt: 287.78 g/mol
InChI Key: GUXIVSFTPDBQRU-KYSPHBLOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthalene ring.

    Amination: Introduction of the isopropylamino group.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Using large reactors to carry out the hydroxylation and amination reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups.

    Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Amines and catalysts like palladium on carbon are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Dehydroxylated derivatives.

    Substitution Products: Various amine derivatives.

Scientific Research Applications

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride exerts its effects primarily through its action as a beta-2 agonist. It binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another beta-2 agonist used as a bronchodilator.

    Terbutaline: A beta-2 agonist with similar bronchodilatory effects.

    Formoterol: A long-acting beta-2 agonist used in the treatment of asthma and COPD.

Uniqueness

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of hydroxyl and isopropylamino groups contributes to its potent bronchodilatory effects and makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

65860-38-0

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

(1S,2S)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m0./s1

InChI Key

GUXIVSFTPDBQRU-KYSPHBLOSA-N

SMILES

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl

Isomeric SMILES

CC(C)N[C@H]1CCC2=C([C@@H]1O)C=CC(=C2CO)O.Cl

Canonical SMILES

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AA 497 HCl;  AA-497 HCl;  AA497 HCl;  AA 497 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride
Reactant of Route 2
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride
Reactant of Route 3
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride
Reactant of Route 4
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride
Reactant of Route 5
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride
Reactant of Route 6
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride

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